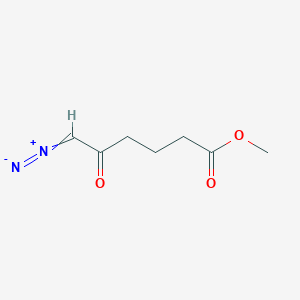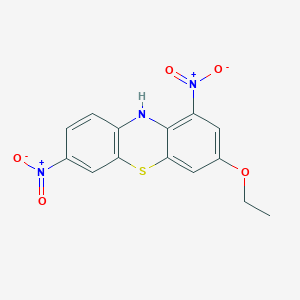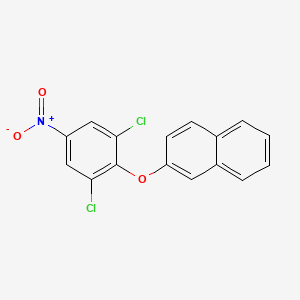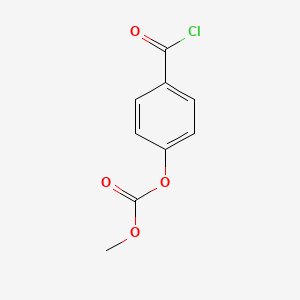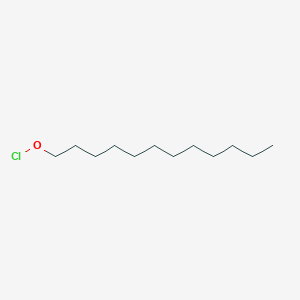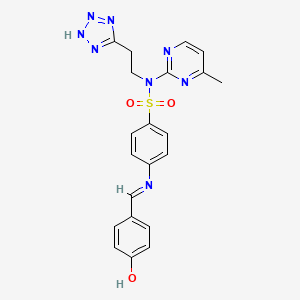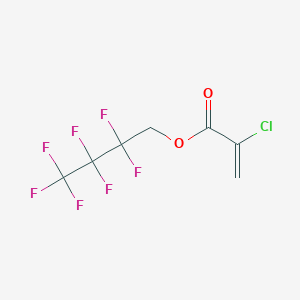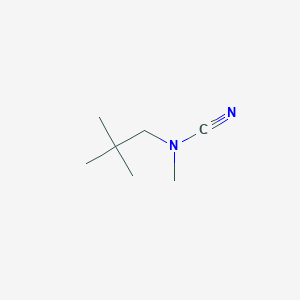
(2,2-Dimethylpropyl)methylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)methylcyanamide is an organic compound characterized by its unique structure, which includes a cyanamide group attached to a 2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)methylcyanamide typically involves the reaction of 2,2-dimethylpropylamine with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dimethylpropyl)methylcyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyanamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyanamides.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)methylcyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylpropyl)methylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(2,2-Dimethylpropyl)cyanamide: Similar structure but lacks the methyl group attached to the cyanamide.
(2,2-Dimethylpropyl)amine: Lacks the cyanamide group, making it less reactive in certain chemical reactions.
Methylcyanamide: Lacks the 2,2-dimethylpropyl group, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
82721-87-7 |
|---|---|
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2,2-dimethylpropyl(methyl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-7(2,3)5-9(4)6-8/h5H2,1-4H3 |
InChI-Schlüssel |
KHHNGQAYCOTGOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



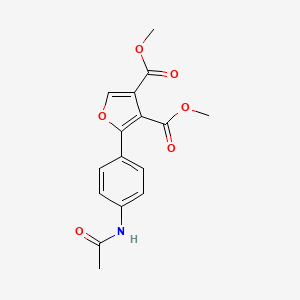
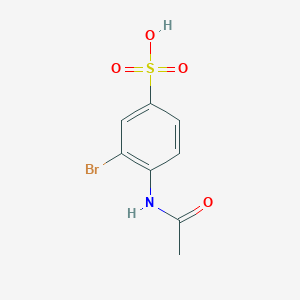
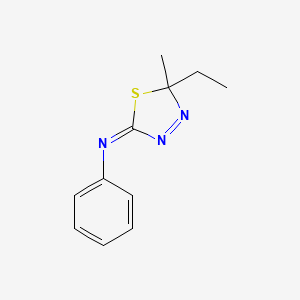
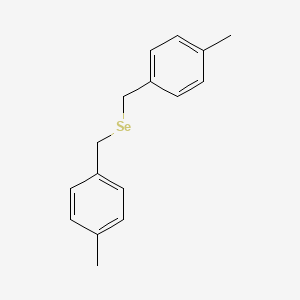
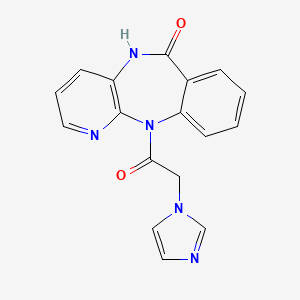
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
